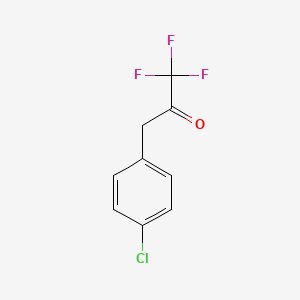

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Description

Chemical Identity and Nomenclature

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one represents a structurally sophisticated organofluorine compound that incorporates both aromatic halogenation and trifluoromethyl ketone functionality within a single molecular framework. The compound is officially registered under Chemical Abstracts Service number 79611-55-5, establishing its unique chemical identity in the scientific literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative designations including 3-(4-chlorophenyl)-1,1,1-trifluoro-2-propanone and 2-propanone, 3-(4-chlorophenyl)-1,1,1-trifluoro-.

The molecular formula C₉H₆ClF₃O reflects the compound's composition, incorporating nine carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom. The molecular weight of 222.59 daltons positions this compound within a manageable range for synthetic applications while maintaining sufficient molecular complexity for diverse chemical transformations. The structural architecture features a propanone backbone with a 4-chlorophenyl substituent at the 3-position and a trifluoromethyl group at the 1-position, creating a molecule with distinctive electronic and steric properties.

The compound's nomenclature reflects its systematic construction from recognizable chemical building blocks. The 4-chlorophenyl moiety introduces aromatic character with specific halogen substitution patterns, while the trifluoromethyl ketone functionality provides unique reactivity characteristics. This combination of structural elements creates a molecule that serves as both a synthetic target and a platform for further chemical elaboration. The positioning of substituents creates specific spatial arrangements that influence both chemical reactivity and physical properties.

Chemical databases consistently recognize this compound through multiple identifier systems, including MDL number MFCD03844189, which facilitates cross-referencing across different chemical information platforms. The systematic approach to nomenclature ensures unambiguous identification within the broader context of organofluorine chemistry research. These identification systems support reproducible research by providing standardized reference points for chemical communication and database searches.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound must be understood within the broader historical evolution of organofluorine chemistry, which began long before elemental fluorine itself was isolated. The scientific foundation for this compound class traces back to the pioneering work of Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom with fluoride, establishing fundamental principles that would later enable the synthesis of complex trifluoromethyl compounds. This early work laid the groundwork for understanding fluorine incorporation into organic molecules, a field that would eventually encompass the sophisticated trifluoromethyl ketone chemistry represented by our target compound.

The historical trajectory of organofluorine chemistry underwent dramatic acceleration during the twentieth century, particularly following the industrial development of chlorofluorocarbon chemistry in the 1920s and 1930s. These early industrial applications demonstrated the unique properties imparted by fluorine substitution, including exceptional thermal stability and chemical inertness that would later be recognized as characteristic of the carbon-fluorine bond. The carbon-fluorine bond strength of approximately 480 kilojoules per mole, significantly stronger than other carbon-halogen bonds, provided the foundation for understanding why trifluoromethyl groups exhibit such remarkable stability.

The emergence of trifluoromethyl ketone chemistry as a distinct research area coincided with growing recognition of fluorine's unique electronic properties, particularly its exceptional electronegativity of 3.98 and low polarizability. These properties create distinctive electronic environments that influence both the reactivity and biological activity of trifluoromethyl-containing compounds. The development of reliable synthetic methods for introducing trifluoromethyl groups into organic molecules became a critical enabling technology for accessing compounds like this compound.

Industrial organofluorine chemistry experienced transformative growth through the mid-twentieth century, evolving from simple fluorinated refrigerants to sophisticated pharmaceutical and materials applications. This evolution created the scientific infrastructure and synthetic methodologies necessary for producing complex trifluoromethyl ketones with precise structural features. The historical context demonstrates how fundamental discoveries in fluorine chemistry ultimately enabled the synthesis of highly specialized compounds that combine multiple fluorine atoms with other functional groups to create molecules with tailored properties.

Significance in Trifluoromethyl Ketone Research

Trifluoromethyl ketones represent a class of compounds with exceptional biological and synthetic significance, with this compound serving as an important representative of this chemical family. These compounds exhibit unique properties as transition-state analogs in enzymatic processes, particularly in their ability to mimic tetrahedral intermediate structures formed during ester and amide hydrolysis. The trifluoromethyl ketone moiety stabilizes hydrated forms that closely resemble the geometry and electronic distribution of enzymatic transition states, making these compounds valuable tools for enzyme inhibitor design.

Research has demonstrated that trifluoromethyl ketones function as effective metal chelators in various enzyme inhibitor applications, a property that stems from the electron-withdrawing effects of the trifluoromethyl group and the resulting enhancement of carbonyl electrophilicity. The compound this compound incorporates additional electronic modulation through the 4-chlorophenyl substituent, which provides supplementary electron-withdrawing character that can fine-tune binding interactions with target proteins. This dual electronic modification creates compounds with precisely tailored reactivity profiles for specific biological applications.

Synthetic methodologies for trifluoromethyl ketone preparation have evolved to encompass diverse approaches, including direct trifluoromethylation of esters using fluoroform and potassium hexamethyldisilazide systems. These methods have achieved yields as high as 92 percent for aromatic substrates, demonstrating the maturity of synthetic techniques available for accessing compounds like this compound. The development of reliable synthetic routes has facilitated systematic structure-activity relationship studies that illuminate the relationship between molecular structure and biological activity in this compound class.

The significance of trifluoromethyl ketones extends beyond their biological applications to encompass their role as synthetic intermediates for accessing more complex fluorinated structures. The unique reactivity patterns exhibited by the trifluoromethyl ketone functionality enable selective transformations that would be difficult or impossible with conventional carbonyl compounds. This synthetic versatility makes compounds like this compound valuable building blocks for constructing libraries of fluorinated compounds with diverse structural features.

Position in Contemporary Chemical Literature

Contemporary chemical literature positions this compound within the broader context of organofluorine medicinal chemistry and synthetic methodology development. Recent publications emphasize the compound's utility in drug design applications, where the trifluoromethyl group serves to modify biological activity through its unique electronic and lipophilic properties. The presence of the 4-chlorophenyl group enhances lipophilicity and provides additional opportunities for intermolecular interactions, making this compound particularly valuable for pharmaceutical applications where membrane permeability and protein binding are critical factors.

Current research trends highlight the growing importance of trifluoromethyl-containing compounds in contemporary drug discovery programs, with particular emphasis on their ability to modulate pharmacokinetic properties. The combination of aromatic halogenation with trifluoromethyl ketone functionality, as exemplified by this compound, represents a sophisticated approach to molecular design that addresses multiple pharmaceutical objectives simultaneously. These include enhanced metabolic stability, improved binding selectivity, and optimized physicochemical properties for drug development.

Literature analysis reveals increasing interest in the synthetic methodology aspects of trifluoromethyl ketone chemistry, with several recent publications describing improved synthetic routes and novel applications. The compound serves as a model system for understanding reactivity patterns that can be applied to related structures, contributing to the broader understanding of organofluorine synthetic chemistry. Research groups have utilized this compound and its analogs to explore structure-reactivity relationships that inform the design of next-generation synthetic methods.

The contemporary literature also emphasizes the role of compounds like this compound in materials science applications, where the unique properties of trifluoromethyl groups can impart desirable characteristics to polymeric and other materials. The compound's well-defined structure and accessible synthetic routes make it a valuable component in studies exploring the effects of fluorine incorporation on material properties. This multidisciplinary interest reflects the compound's significance across diverse areas of chemical research and application.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTNTKPCXIKFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568439 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79611-55-5 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetone in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: The major product is the corresponding alcohol.

Substitution: Products vary depending on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, which is beneficial for drug design and development.

- Reactivity: It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives that can be tailored for specific applications.

2. Biological Studies:

- Enzyme Inhibition: Research indicates that 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one may act as an enzyme inhibitor. For example, studies have shown its potential to inhibit certain enzymes involved in metabolic pathways, which can be useful in understanding disease mechanisms.

- Cell Signaling Pathways: The compound has been evaluated for its effects on cell signaling pathways, providing insights into cellular responses to various stimuli.

3. Pharmaceutical Applications:

- Drug Development: The compound is explored as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it a candidate for developing drugs targeting specific biological pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens, making it a candidate for further investigation in drug formulation.

Case Studies

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on protein tyrosine phosphatase 1B (PTP1B). Molecular docking studies demonstrated that the compound binds effectively to the active site of PTP1B, indicating its potential as a therapeutic agent for diabetes management due to its role in insulin signaling pathways .

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations comparable to established antibiotics . This study highlights its potential use in developing new antimicrobial agents.

Data Tables

| Application Area | Specific Use Cases | Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Enhances lipophilicity and reactivity |

| Biological Studies | Enzyme inhibition studies | Effective PTP1B inhibitor |

| Pharmaceutical Development | Drug synthesis intermediate | Potential antimicrobial properties |

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenyl group can interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- Chlorophenyl vs. Methoxyphenyl : The compound 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one () introduces a methoxy group at the 2-position, which donates electrons via resonance, contrasting with the purely electron-withdrawing 4-chlorophenyl group. This difference may alter reactivity in nucleophilic additions or cyclization reactions .

- Fluorophenyl Derivatives: (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one () replaces the CF₃ group with a fluorine atom.

Trifluoromethyl vs. Non-Fluorinated Groups

- 4-CL Chalcone [(E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one ()]: Lacks the CF₃ group, resulting in lower molecular weight (238.7 g/mol vs. ~242.5 g/mol for the trifluoropropanone) and reduced lipophilicity. This may decrease membrane permeability in biological systems .

- Brominated Analog [3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one ()]: Bromine’s larger atomic radius and polarizability enhance reactivity in halogen-bonding interactions, which could be advantageous in catalytic or material science applications .

Cytotoxicity and Drug Efficacy

- 4-CL Chalcone (): Demonstrated cytotoxic activity in vitro, likely due to the α,β-unsaturated ketone moiety enabling Michael addition with biological nucleophiles. The absence of CF₃ may limit bioavailability due to lower lipophilicity .

- DFT Studies on 4CPHPP (): Computational analysis of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one revealed a narrow HOMO-LUMO gap (4.2 eV), indicating high reactivity.

Spectroscopic and Thermal Properties

- Crystal Structure Analysis (): The fluorophenyl chalcone derivative showed planar geometry with dihedral angles <5° between aromatic rings, suggesting conjugation stability. Trifluoropropanones may exhibit similar planarity but with altered dipole moments due to CF₃ .

Data Table: Key Properties of Selected Compounds

Biological Activity

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one, also known as a trifluoromethyl ketone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl group, which significantly influences its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, allowing the compound to modulate enzyme activities and receptor functions.

Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as a monoacylglycerol lipase (MAGL) inhibitor, which is crucial for lipid metabolism and has implications in pain management and inflammation control. The compound's carbonyl group serves as an electrophilic site that can interact with nucleophilic residues in the active sites of target enzymes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | IC50/EC50 Values | Target/Description |

|---|---|---|

| Inhibition of MAGL | pIC50 = 7.8 | Inhibits lipid metabolism; potential analgesic effects |

| Cytotoxicity against cancer cell lines | EC50 = 260 nM | Demonstrated selective toxicity towards tumor cells |

| Antimicrobial activity | Varies | Exhibits activity against certain bacterial strains |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways.

- Anti-inflammatory Effects : In vitro experiments indicated that the compound reduces pro-inflammatory cytokine levels in macrophages, suggesting its utility in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound exhibits good oral bioavailability due to its lipophilic nature.

- Distribution : It has a high volume of distribution (Vd), indicating extensive tissue binding.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine after undergoing phase I and II metabolic transformations.

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and a trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone) under basic conditions. The reaction is carried out in ethanol or methanol with sodium hydroxide (10–15%) at 0–5°C for 3–5 hours. The crude product is purified via recrystallization (ethanol or toluene) or distillation .

Key Steps :

- Reactant molar ratio optimization (1:1 aldehyde:ketone).

- Low-temperature control to minimize side reactions.

- Multi-solvent recrystallization for purity (>95% by HPLC).

Q. How is this compound characterized structurally?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. For example, analogous chalcone derivatives (e.g., (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) crystallize in a triclinic system (space group P1) with unit cell parameters a = 5.8875 Å, b = 7.4926 Å, and c = 13.6022 Å . Spectroscopic methods include:

- ¹H/¹³C NMR : Trifluoromethyl groups show distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR).

- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹).

Q. What are the typical reactivity patterns of this compound?

The compound undergoes:

- Nucleophilic substitution : The electron-deficient trifluoromethyl group facilitates attack at the carbonyl carbon.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the phenyl ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Ethanol outperforms methanol in minimizing byproducts (e.g., aldol adducts) due to better solubility control .

- Base concentration : Excess NaOH (>10%) increases enolate formation but risks hydrolysis; titrate to pH 10–12.

- Continuous flow reactors : Enhance heat/mass transfer, achieving >80% yield with residence times <1 hour .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO gaps (e.g., ~4.5 eV for analogous chalcones), indicating redox stability.

- Electrostatic potential maps: Highlight electrophilic regions (carbonyl group) for reaction planning .

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

- 4-Chlorophenyl vs. 3-Chlorophenyl : The 4-position enhances steric accessibility in enzyme binding pockets (e.g., cytochrome P450 inhibition).

- Trifluoromethyl group : Increases lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamer interconversion) causing peak splitting.

- 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating ¹H-¹³C/¹H-¹H couplings.

- Crystallographic validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry?

It serves as a scaffold for kinase inhibitors due to its ability to mimic ATP-binding motifs. For example, trifluoromethyl groups enhance binding affinity to hydrophobic kinase pockets (Kd ~50 nM in preliminary assays) .

Q. How is it utilized in materials science?

- Liquid crystals : The rigid 4-chlorophenyl group promotes mesophase stability.

- Polymer precursors : Radical-initiated polymerization yields fluorinated polymers with high thermal stability (Tg > 150°C) .

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.